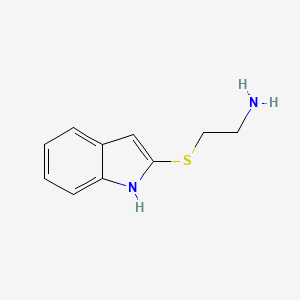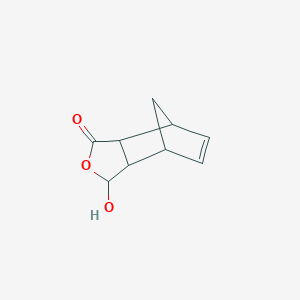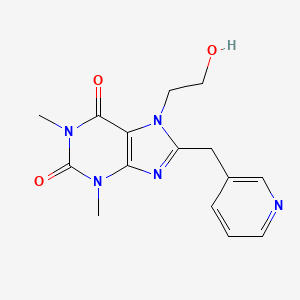
5-bromo-2-tert-butylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-tert-butylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C9H13BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, an amino group at the fourth position, and a tert-butyl group at the sixth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-tert-butylpyridin-4-amine typically involves the bromination of 4-amino-6-tert-butylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems and advanced analytical techniques would help in monitoring the reaction progress and ensuring the quality of the final product .
化学反应分析
Types of Reactions
5-bromo-2-tert-butylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Corresponding amines or other reduced forms.
Coupling Products: Biaryl compounds or other coupled products.
科学研究应用
5-bromo-2-tert-butylpyridin-4-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Catalysis: It may act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process
作用机制
The mechanism of action of 5-bromo-2-tert-butylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino group can influence its binding affinity and specificity towards these targets. The tert-butyl group may enhance its stability and bioavailability .
相似化合物的比较
Similar Compounds
3-Bromo-4-tert-butylpyridine: Lacks the amino group, which may affect its reactivity and applications.
4-Amino-6-tert-butylpyridine:
3-Bromo-4-amino-2-tert-butylpyridine: Similar structure but with different substitution pattern, affecting its properties and applications
Uniqueness
5-bromo-2-tert-butylpyridin-4-amine is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and material science .
属性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC 名称 |
5-bromo-2-tert-butylpyridin-4-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)8-4-7(11)6(10)5-12-8/h4-5H,1-3H3,(H2,11,12) |
InChI 键 |
GLCRRBJFBKLMCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC=C(C(=C1)N)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-](/img/structure/B8669000.png)




